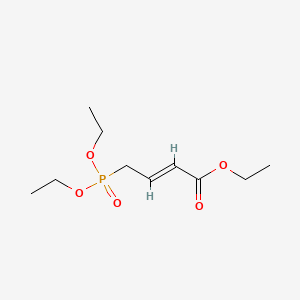

Triethyl 4-phosphonocrotonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triethyl 4-phosphonocrotonate can be synthesized through the reaction of ethyl 4-bromocrotonate with triethyl phosphite . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale operations .

Análisis De Reacciones Químicas

Horner-Wadsworth-Emmons (HWE) Olefination

This compound serves as a phosphonate reagent in HWE reactions, enabling stereoselective alkene synthesis from aldehydes .

Mechanism and Conditions

Substrate Compatibility and Selectivity

| Aldehyde Substrate | Product | E:Z Ratio | Yield |

|---|---|---|---|

| Retinal derivatives | Extended conjugated esters | 9:1 to 18:1 | 70–85% |

| Aromatic aldehydes | Dienynes for cycloadditions | >95% E | 82% |

The reaction’s high E-selectivity is attributed to the steric and electronic effects of the phosphonate group .

Cross-Coupling Reactions

This compound participates in Nickel-catalyzed [4+2] cycloadditions to form bicyclic structures :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 6-Trimethylsilyl-5-hexynal | Ni(acac)₂/Et₂AlOEt | Bicyclic dienyne-ester | 78% |

This reaction is critical for synthesizing complex organic frameworks, including natural product analogs .

Nucleophilic Additions

The compound undergoes nucleophilic additions at the α,β-unsaturated ester moiety:

Base-Mediated Additions

| Base | Solvent | Temperature | Product | E:Z Ratio |

|---|---|---|---|---|

| NaN(TMS)₂ | THF | 0°C | Hydroxylated piperidines | 9:1 |

| NaH | THF | –78°C | Pyrrolidine derivatives | 18:1 |

These reactions are pivotal for constructing nitrogen-containing heterocycles .

Biological Interactions

This compound exhibits HIV-1 reverse transcriptase inhibition by mimicking natural nucleotide substrates .

| Target | Role | Effect |

|---|---|---|

| HIV-1 reverse transcriptase | Leaving group in DNA polymerization | Blocks viral replication |

The phosphonate group integrates into nucleic acid structures, disrupting enzymatic activity.

Aplicaciones Científicas De Investigación

Applications Overview

| Field | Description |

|---|---|

| Agricultural Chemistry | Used as a precursor for developing herbicides and pesticides, enhancing crop protection and yield. |

| Pharmaceutical Development | Plays a role in synthesizing bioactive molecules targeting metabolic disorders and other diseases. |

| Organic Synthesis | Valuable in creating complex organic compounds and facilitating reactions for new materials. |

| Biochemistry | Utilized in studies related to enzyme activity and metabolic pathways, aiding in understanding biological processes. |

| Material Science | Explored for developing new polymers and materials with enhanced durability and functionality. |

Agricultural Chemistry

Triethyl 4-phosphonocrotonate serves as a vital precursor in the synthesis of herbicides and pesticides. Its phosphonate group enhances the biological activity of these compounds, leading to improved crop protection against pests and diseases while potentially increasing agricultural yields .

Pharmaceutical Development

This compound is instrumental in synthesizing various bioactive molecules. Notably, it is used as a leaving group for iminodipropionic acid in DNA polymerization by HIV-1 reverse transcriptase, which is crucial for antiviral drug development . Additionally, it contributes to the synthesis of orally bioavailable GPR40 agonists and mGlu4R agonists, highlighting its importance in metabolic disorder treatments .

Organic Synthesis

This compound is widely recognized for its utility in organic synthesis, particularly in the stereoselective preparation of complex molecules. It facilitates diastereoselective reactions such as the Nozaki-Hiyama-Kishi coupling reactions, which are essential for constructing intricate molecular frameworks .

Biochemistry

In biochemical research, this compound aids in elucidating enzyme activities and metabolic pathways. Its application helps researchers understand how various biological processes function at a molecular level, which is critical for developing therapeutic strategies .

Material Science

The exploration of this compound in material science focuses on its potential to create new polymers with unique properties. These materials can offer advantages such as enhanced durability and functionality, making them suitable for various industrial applications .

Case Studies

-

Synthesis of Antiviral Agents :

A study demonstrated the use of this compound as a critical reactant in synthesizing inhibitors targeting HIV-1 reverse transcriptase. This research underscores its significance in developing antiviral therapies . -

Development of Herbicides :

Research highlighted the role of this compound in formulating novel herbicides that exhibit improved efficacy against resistant weed species. The compound's ability to enhance the biological activity of herbicides has been pivotal in agricultural chemistry advancements . -

Polymer Development :

Investigations into new polymeric materials utilizing this compound have shown promising results regarding mechanical strength and chemical resistance, indicating potential applications in coatings and packaging materials .

Mecanismo De Acción

The mechanism of action of triethyl 4-phosphonocrotonate involves its ability to participate in nucleophilic substitution and addition reactions . The phosphonate group acts as a nucleophile, attacking electrophilic centers in other molecules . This reactivity is crucial for its role in organic synthesis and its applications in biological systems .

Comparación Con Compuestos Similares

- Triethyl phosphonoacetate

- Trimethyl phosphonoacetate

- Diethyl cyanomethylphosphonate

- Triethyl 2-phosphonopropionate

Uniqueness: Triethyl 4-phosphonocrotonate is unique due to its conjugated double bond and phosphonate group , which provide distinct reactivity compared to other phosphonates . This makes it particularly useful in stereoselective synthesis and biological studies .

Actividad Biológica

Triethyl 4-phosphonocrotonate (TEPC) is an organophosphorus compound that exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. Its structure, characterized by a phosphonate group, imparts notable reactivity and potential therapeutic applications. This article explores the biological activity of TEPC, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₁₀H₁₉O₅P

- Molecular Weight: 250.23 g/mol

- CAS Number: 10236-14-3

Synthesis:

TEPC is typically synthesized through the reaction of crotonic acid derivatives with phosphorus-containing reagents. This synthetic route allows for efficient production with good yields, making it accessible for research purposes .

TEPC's biological activity primarily stems from its role as a reactant in various biochemical processes:

- HIV-1 Reverse Transcriptase Inhibition: TEPC acts as a leaving group in the synthesis of iminodipropionic acid, facilitating DNA polymerization by HIV-1 reverse transcriptase. This interaction is crucial for developing antiviral agents targeting retroviruses .

- GPR40 Agonist Synthesis: The compound is involved in synthesizing orally bioavailable GPR40 agonists, which play a role in insulin secretion regulation .

- Inhibition of Phospholipase A2: TEPC is utilized in synthesizing fluoroketone inhibitors targeting group VIA calcium-independent phospholipase A2. This inhibition is significant in various pathological conditions, including inflammation and cancer .

Biological Activity and Pharmacological Implications

TEPC has demonstrated several biological activities that underline its potential therapeutic applications:

- Antiviral Activity: Research indicates that TEPC can inhibit HIV-1 reverse transcriptase effectively, making it a candidate for antiviral drug development .

- Cytotoxic Properties: Studies have shown that TEPC exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential use in cancer therapy .

Case Study 1: HIV-1 Reverse Transcriptase Inhibition

A study highlighted the effectiveness of TEPC as a leaving group in nucleic acid structures during DNA polymerization by HIV-1 reverse transcriptase. The results indicated that TEPC could serve as a lead compound for designing new antiviral agents .

Case Study 2: GPR40 Agonist Development

Research focused on the synthesis of GPR40 agonists using TEPC demonstrated its role in enhancing insulin secretion. These findings suggest that compounds derived from TEPC may have therapeutic potential for treating diabetes .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLODBXSCRTXFG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42516-28-9, 10236-14-3 | |

| Record name | NSC100748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of triethyl 4-phosphonocrotonate in the synthesis of hydroxylated piperidine and pyrrolidine systems?

A: this compound acts as a reagent in the Horner-Wadsworth-Emmons olefination reaction. This reaction is crucial for introducing a vinyl group adjacent to an epoxide, a key step in synthesizing the target hydroxylated piperidine and pyrrolidine systems [].

Q2: Can you elaborate on the importance of the Horner-Wadsworth-Emmons reaction in this synthesis?

A: The Horner-Wadsworth-Emmons reaction, utilizing this compound, allows for the controlled formation of (E,E)-dienoates from aldehydes []. This stereoselectivity is important for subsequent steps in the synthesis, ultimately influencing the stereochemistry of the final hydroxylated piperidine and pyrrolidine products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.